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molecular formula C14H21NO4Si B8402843 (3,4,5-Trimethoxyphenyl)(trimethylsilyloxy)acetonitrile

(3,4,5-Trimethoxyphenyl)(trimethylsilyloxy)acetonitrile

Cat. No. B8402843
M. Wt: 295.41 g/mol
InChI Key: DLENVZXXQGWJKK-UHFFFAOYSA-N
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Patent
US05003087

Procedure details

3,4,5-Trimethoxybenzaldehyde, acetonitrile, potassium cyanide, zinc (II) iodide and trimethylsilyl chloride are treated in the same manners as in the above procedure (1-a) to give (3,4,5-trimethoxyphenyl)(trimethylsilyloxy)acetonitrile as oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[C-:15]#[N:16].[K+].[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>[I-].[Zn+2].[I-].C(#N)C>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([CH:6]([O:7][Si:19]([CH3:21])([CH3:20])[CH3:18])[C:15]#[N:16])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(C#N)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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